molecular formula C9H9ClO2 B1279556 1-Chloro-3-phenoxypropan-2-one CAS No. 940-47-6

1-Chloro-3-phenoxypropan-2-one

Cat. No. B1279556
Key on ui cas rn: 940-47-6
M. Wt: 184.62 g/mol
InChI Key: SHASLAUEJHRDFZ-UHFFFAOYSA-N
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Patent
US04143046

Procedure details

To a stirred solution of diazomethane (ca 6 g = 0.141 mmol) in ethyl ether (400 ml) was added over 2 hours at 1°-3° phenoxyacetyl chloride (11.95 g = 0.07 mole) dissolved in ethyl ether (50 ml). The mixture was stirred at the same temperature for 2 more hours and was allowed to stand overnight at room temperature. Then 5.5 N hydrochloric acid (25 ml, 0.137 moles) was added with stirring over 110 min. at 16°-20°. After the mixture was stirred for an additional 4 hours, the layers were separated and the ether layer was washed with three 80 ml portions of water and dried over anhydrous sodium sulfate. Removal of the solvent gave the crude product as a yellow oil, 13 g (100%); ir (film, cm-1) 1740, 1595, 1495, 1240; nmr (DCCl3, ppm) 7.40-6.70 (m, 5H), 4.60 (s, 2H), 4.25 (s, 2H). This product was used without purification to prepare phenoxyacetylmethyltriphenylphosphonium chloride.
Quantity
0.141 mmol
Type
reactant
Reaction Step One
Quantity
11.95 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+](=[CH2:3])=[N-].[O:4]([CH2:11][C:12](Cl)=[O:13])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[ClH:15]>C(OCC)C>[Cl:15][CH2:3][C:12]([CH2:11][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:13]

Inputs

Step One
Name
Quantity
0.141 mmol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
11.95 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CC(=O)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 2 more hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring over 110 min. at 16°-20°
Duration
110 min
STIRRING
Type
STIRRING
Details
After the mixture was stirred for an additional 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the ether layer was washed with three 80 ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC(=O)COC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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